
Tocotrienol
Overview
Description
Tocotrienols are members of the vitamin E family, which also includes tocopherols. These compounds are naturally found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains . Tocotrienols are distinguished from tocopherols by their unsaturated isoprenoid side chains, which contain three double bonds . There are four types of tocotrienols: alpha, beta, gamma, and delta . Tocotrienols exhibit unique antioxidant and anti-inflammatory properties, making them valuable for various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocotrienols can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the condensation of homogentisic acid with isoprenoid units, followed by cyclization and methylation to form the chromanol ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of tocotrienols often involves the extraction from natural sources such as palm oil, rice bran oil, and wheat germ oil . The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the individual tocotrienol isomers . Another method involves the use of supercritical fluid extraction, which offers a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Tocotrienols undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanol compounds .
Scientific Research Applications
Nutraceutical and Dietary Supplement Applications
Tocotrienols are recognized for their nutraceutical properties , particularly in cardiovascular health and cholesterol management. Research indicates that tocotrienols possess hypocholesterolemic effects, which help lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase, crucial for cholesterol synthesis in the liver. A study demonstrated that tocotrienol-rich fractions significantly improved lipid profiles in animal models, leading to reduced total cholesterol and low-density lipoprotein (LDL) levels .
Table 1: Effects of Tocotrienols on Lipid Profiles
Study Reference | Model Used | Dosage | Results |
---|---|---|---|
Khanna et al. (2005) | Rats | 200-1600 mg/day | Reduced total cholesterol and LDL levels |
Roy et al. (2002) | Pregnant rats | Gavage | Enhanced this compound transport to vital organs |
PMC3681510 | Human trials | Various | Improved lipid profiles in older adults |
Cancer Research
Tocotrienols exhibit promising anti-cancer properties . They have been shown to inhibit the growth of various cancer cell lines, including breast and pancreatic cancers. For instance, a study found that gamma-tocotrienol suppressed the proliferation of human breast cancer cells more effectively than alpha-tocopherol . Furthermore, tocotrienols can enhance the efficacy of chemotherapy agents when used in combination therapies .
Case Study: Delta-Tocotrienol in Pancreatic Cancer
In a clinical trial involving patients with pancreatic ductal carcinoma, delta-tocotrienol supplementation resulted in significant apoptosis of neoplastic cells when administered prior to surgery. Patients received doses ranging from 200 to 1600 mg daily for two weeks, demonstrating the compound's potential as an adjunct therapy .
Neuroprotective Effects
The neuroprotective capabilities of tocotrienols are attributed to their antioxidant properties, which help mitigate oxidative stress in neural tissues. Studies have shown that tocotrienols can protect neurons from various neurotoxic insults and may play a role in preventing neurodegenerative diseases such as Alzheimer's .
Table 2: Neuroprotective Studies Involving Tocotrienols
Study Reference | Model Used | Findings |
---|---|---|
Adachi & Ishii (2000) | C. elegans | Enhanced neuronal protection against oxidative stress |
PMC2435257 | Rat models | Improved cognitive function with this compound supplementation |
Dermatological Applications
Tocotrienols have been investigated for their effects on skin health, particularly in combating signs of aging and UV-induced damage. A systematic review indicated that tocotrienols can improve skin hydration, reduce pigmentation, and enhance collagen synthesis . In animal studies, this compound application showed significant reductions in UVB-induced skin damage markers compared to traditional vitamin E forms .
Case Study: Effects on Aging Skin
In a study involving human keratinocytes exposed to oxidative stress, gamma-tocotrienol treatment resulted in decreased production of inflammatory markers such as interleukins and cyclooxygenase-2 (COX-2), highlighting its potential as a therapeutic agent for skin rejuvenation .
Food Industry Applications
Tocotrienols are increasingly utilized in the food industry as natural antioxidants and preservatives due to their ability to prevent lipid oxidation. Their incorporation into food products can enhance shelf life while providing health benefits associated with vitamin E .
Table 3: this compound Applications in Food Products
Application Area | Benefits |
---|---|
Antioxidant agent | Prevents lipid oxidation |
Preservative | Extends shelf life of products |
Nutritional supplement | Enhances health benefits |
Mechanism of Action
Tocotrienols exert their effects through several molecular mechanisms:
Antioxidant Activity:
- Tocotrienols scavenge reactive oxygen species and reactive nitrogen species, preventing oxidative damage to cellular components .
- They inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .
Cellular Signaling:
- Tocotrienols modulate signaling pathways such as NF-κB and STAT, which are involved in inflammation and cell survival .
- They also influence gene expression by acting as signaling molecules that regulate the transcription of various genes .
Molecular Targets:
Comparison with Similar Compounds
Tocopherols: Like tocotrienols, tocopherols are antioxidants but have saturated side chains.
Tocochromanols: This group includes both tocopherols and tocotrienols and is synthesized by plants and photosynthetic microorganisms.
Uniqueness of Tocotrienols:
- Tocotrienols have unsaturated side chains, which allow for better penetration into tissues with saturated fatty layers, such as the brain and liver .
- They exhibit superior antioxidant and anti-inflammatory properties compared to tocopherols, making them more effective in certain health applications .
Biological Activity
Tocotrienols, a group of compounds belonging to the vitamin E family, have garnered significant attention due to their diverse biological activities. Unlike tocopherols, tocotrienols exhibit unique mechanisms that contribute to their potential health benefits, including neuroprotection, anti-cancer properties, and cardiovascular health. This article explores the biological activities of tocotrienols, supported by case studies and research findings.
Overview of Tocotrienols
Tocotrienols are composed of four isomers: alpha (α), beta (β), gamma (γ), and delta (δ) tocotrienol. They are primarily found in palm oil, rice bran oil, and barley. Their chemical structure allows them to exhibit distinct biological activities compared to tocopherols, making them a subject of extensive research.
1. Antioxidant Properties
Tocotrienols possess potent antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that α-tocotrienol has 40-60 times greater antioxidant activity than α-tocopherol against lipid peroxidation . This property is crucial for protecting cellular membranes and preventing damage associated with chronic diseases.
2. Anti-Cancer Activity
Tocotrienols have been shown to inhibit cancer cell growth and induce apoptosis through various mechanisms:
- Cell Cycle Arrest : Tocotrienols can cause cell cycle arrest in cancer cells, preventing their proliferation .
- Inhibition of Metastasis : Research indicates that γ-tocotrienol inhibits the invasion and metastasis of human gastric adenocarcinoma cells .
- Combination Therapy : In a phase II clinical trial, annatto this compound combined with chemotherapy improved survival rates in ovarian cancer patients significantly .
Neuroprotective Effects
Tocotrienols, particularly α-tocotrienol, have demonstrated neuroprotective effects by inhibiting cell death in neuronal cells through specific signaling pathways. For instance, they suppress the activation of c-Src kinase and ERK phosphorylation, which are critical in neuronal survival under stress conditions . Additionally, tocotrienols have been associated with improved cognitive function in older adults .
Cardiovascular Benefits
Tocotrienols play a role in cholesterol metabolism and cardiovascular health:
- Cholesterol Lowering : They help lower LDL cholesterol levels and improve overall lipid profiles by enhancing the expression of proteins involved in cholesterol homeostasis .
- Anti-inflammatory Effects : By inhibiting pro-inflammatory signaling pathways such as NF-κB and STAT, tocotrienols may reduce inflammation associated with cardiovascular diseases .
Case Studies and Clinical Trials
Properties
CAS No. |
6829-55-6 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |
InChI Key |
GJJVAFUKOBZPCB-ZGRPYONQSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Key on ui other cas no. |
6829-55-6 |
Synonyms |
Tocotrienol Tocotrienols |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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